molecular formula C35H46O17 B8058930 [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B8058930
M. Wt: 738.7 g/mol
InChI Key: FNUMFJHHCJMAHD-KPKJPENVSA-N
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Description

Molecular Architecture of Polyoxygenated Oxane Rings

The core structure comprises three oxane (pyranose) rings, each exhibiting distinct substitution patterns. The central oxane ring (Ring B) is substituted at positions 2, 3, 4, and 5 with hydroxyl groups, a hydroxymethyl group, and a glycosidically linked peripheral oxane ring (Ring A). Ring A features 3,4,5-trihydroxy and 6-methyl substitutions, while Ring C is functionalized with a 2-(4-hydroxyphenyl)ethoxy group at position 6 and a cinnamate ester at position 3.

Table 1: Key Structural Features of Oxane Rings

Oxane Ring Substitutions (Position) Functional Groups
A 3,4,5-trihydroxy; 6-methyl Hydroxyl, Methyl
B 2,3,4,5-hydroxyl; 6-(hydroxymethyl) Hydroxyl, Hydroxymethyl
C 3-cinnamate; 6-(2-(4-hydroxyphenyl)ethoxy) Ester, Ether

The conformational stability of these rings arises from intramolecular hydrogen bonds between adjacent hydroxyl groups. For example, the 3,4-dihydroxy groups on Ring B form a cis-diol configuration, enabling hydrogen bonding with the 5-hydroxy group. Methyl groups at C6 of Rings A and B introduce steric constraints, favoring chair conformations with axial hydroxyl orientations.

Properties

IUPAC Name

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation Strategies

Glycosylation is pivotal for linking sugar units. The BF₃·Et₂O-mediated glycosidation method, as demonstrated in resin glycoside synthesis, enables the formation of β-glycosidic bonds with high stereocontrol. For instance, coupling a donor sugar (e.g., peracetylated glucose) with an acceptor sugar bearing a free hydroxyl group in the presence of BF₃·Et₂O yields disaccharides in >70% yield. This approach is adaptable to the target compound’s trisaccharide backbone, provided orthogonal protective groups (e.g., acetyl, benzyl) are employed to mask reactive hydroxyls during sequential couplings.

Protection and Deprotection Protocols

Hydroxyl group protection is critical to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group, used in caffeic acid ester synthesis, offers robust protection for phenolic and aliphatic hydroxyls under glycosylation conditions. For example, TBDMS-protected intermediates remain stable during BF₃·Et₂O-mediated couplings and are later cleaved using tetrabutylammonium fluoride (TBAF). Acetyl groups, removable via Zemplén deacetylation (NaOMe/MeOH), are ideal for temporary protection during esterification steps.

Esterification with Cinnamic Acid Derivative

The (E)-3-(4-hydroxyphenyl)prop-2-enoate (cinnamate) ester is installed using Steglich esterification , which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. For example, reacting TBDMS-protected cinnamic acid with a free hydroxyl group on the oxane backbone in dichloromethane (DCM) at room temperature affords the ester in 54–71% yield. Alternative methods, such as Yamaguchi esterification , offer higher yields (up to 84%) for sterically hindered alcohols but require pre-activation of the acid with 2,4,6-trichlorobenzoyl chloride.

Final Deprotection and Global Functionalization

After assembling the protected intermediate, global deprotection unveils the free hydroxyl groups. TBAF-mediated cleavage of TBDMS groups (THF, 25°C) and Zemplén deacetylation (NaOMe/MeOH) are performed sequentially. Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) isolates the final product with >95% purity.

Analytical Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying structural integrity. For example:

  • HPLC : Retention time (RT) of 7.05 min under reverse-phase conditions (C18 column, acetonitrile/water gradient).

  • ¹H NMR : Characteristic signals include δ 6.3–7.8 ppm (cinnamate aromatic protons) and δ 4.8–5.5 ppm (anomeric protons).

  • ¹³C NMR : Peaks at δ 167–170 ppm confirm ester carbonyl groups.

Challenges and Optimization

Regioselectivity in Glycosylation

Competing hydroxyl reactivity necessitates precise protective group strategies. For instance, PMB (para-methoxybenzyl) groups selectively protect primary hydroxyls, enabling secondary hydroxyls to participate in glycosylation.

Solubility Issues

Polar intermediates often exhibit poor solubility in organic solvents. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance solubility during esterification and glycosylation, improving reaction yields by 15–20%.

Stereochemical Control

β-Glycosidic bond formation is favored using participating solvents (e.g., nitromethane) and Lewis acids (e.g., BF₃·Et₂O), which stabilize oxocarbenium intermediates .

Chemical Reactions Analysis

Types of Reactions: : [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive hydroxyl groups .

Common Reagents and Conditions: : Common reagents used in the reactions involving [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycoside structure .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds with similar structural features can exhibit anticancer activities. For instance, studies have shown that flavonoids and their derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound under discussion may share these properties due to its structural motifs, which are known to interact with cellular signaling pathways involved in cancer progression.

Antioxidant Activity

Compounds rich in hydroxyl groups are often studied for their antioxidant capabilities. The presence of multiple phenolic structures in this compound suggests it may effectively scavenge free radicals and reduce oxidative stress, contributing to its potential health benefits.

Anti-inflammatory Effects

Similar compounds have been investigated for their anti-inflammatory properties. The ability of polyphenolic compounds to modulate inflammatory pathways makes this compound a candidate for further research in the treatment of inflammatory diseases.

Neuroprotective Effects

Research indicates that flavonoids can provide neuroprotection by reducing neuroinflammation and oxidative stress. Given the structural characteristics of this compound, it may be explored for its potential effects on neurodegenerative conditions.

Metabolic Regulation

The compound's structure may influence metabolic pathways, particularly those related to glucose metabolism and lipid profiles. Studies on related compounds have shown promise in managing metabolic disorders such as diabetes and obesity.

Case Study 1: Anticancer Activity

A study evaluated a structurally similar flavonoid derivative for its anticancer properties against breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 182.8 μg/mL, suggesting significant potential for further development as an anticancer agent .

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that compounds with similar hydroxyl-rich structures exhibited high antioxidant activity through DPPH radical scavenging assays. This suggests that the discussed compound could be similarly effective in reducing oxidative damage .

Case Study 3: Anti-inflammatory Mechanisms

Research into related polyphenolic compounds revealed their ability to downregulate pro-inflammatory cytokines in macrophage models. This mechanism could be applicable to the compound , warranting further investigation into its anti-inflammatory potential .

Data Tables

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth
AntioxidantRadical scavenging
Anti-inflammatoryCytokine modulation

Mechanism of Action

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate exerts its effects primarily through its antioxidative properties. It can inhibit enzymes like lipase and trypsin by binding to their active sites, thereby preventing their activity . The binding interaction is mainly driven by hydrophobic forces, and the compound forms a stable complex with the enzyme .

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several classes of bioactive molecules:

  • Phenolic Glycosides: Similar to salternamide E () and Calophyllum-derived compounds (), it combines aromatic phenolic groups with glycosidic linkages. However, its additional hydroxyphenyl ethyl ether and caffeoyl ester groups distinguish it from simpler phenolic glycosides.
  • Caffeoyl Esters: The (E)-3-(4-hydroxyphenyl)prop-2-enoate group resembles caffeic acid derivatives, which are widely studied for antioxidant and anticancer properties . Unlike free caffeic acid, this compound’s ester is glycosylated, likely altering its bioavailability and cellular uptake.
  • Marine Actinomycete Metabolites: Marine-derived glycosides () often exhibit similar complexity but typically incorporate halogenated or sulfur-containing groups absent here.
Bioactivity Comparison
Compound Class Key Bioactivities Mechanism/Relevance Reference
Phenolic Glycosides Antioxidant, Cytotoxic Free radical scavenging via hydroxyl groups; apoptosis induction in cancer cells via mitochondrial pathways
Caffeoyl Esters Anti-inflammatory, Anticancer Inhibition of NF-κB signaling; ferroptosis induction in oral squamous cell carcinoma (OSCC) via lipid peroxidation
Marine Glycosides Antimicrobial, Antiproliferative Disruption of bacterial cell walls; interference with eukaryotic DNA replication (e.g., salternamide E)
Plant Essential Oils Insecticidal, Antimicrobial Synergistic action of terpenes and phenolic compounds targeting insect cuticles or microbial membranes

Key Findings :

  • Its hydroxyphenyl ethyl ether group could increase membrane permeability, similar to lipophilic moieties in essential oils .
  • Unlike simpler phenolic glycosides, its multi-ring system may confer resistance to enzymatic degradation, prolonging bioactivity .

Biological Activity

The compound , a complex glycoside derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a highly intricate structure that includes multiple hydroxyl groups and glycosidic linkages. Its molecular formula is C32H58O13C_{32}H_{58}O_{13} with a molecular weight of approximately 650.8 g/mol. The structural complexity is indicative of its potential interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests a strong potential for antioxidant activity, which can mitigate oxidative stress in cells.
  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit pathways associated with tumor proliferation, particularly the Hedgehog signaling pathway. For instance, compounds with structural similarities demonstrated significant inhibition of Gli1 mRNA levels in cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Biological Activity Data

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Tumor Growth InhibitionReduces proliferation in cancer cells
Anti-inflammatoryDecreases cytokine levels

Case Studies

  • Hedgehog Pathway Inhibition : A study focusing on a structurally related compound demonstrated its capacity to inhibit the Hedgehog signaling pathway in NIH3T3 Shh-light II cells, leading to decreased expression of Gli1 and reduced tumor cell proliferation. The compound was tested at various concentrations, showing an IC50 value of 4.44 µM for effective inhibition .
  • In Vitro Efficacy : In vitro studies involving human cancer cell lines indicated that compounds similar to the one discussed significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal models treated with related compounds showed a marked reduction in tumor size and improved survival rates compared to control groups. These findings underscore the therapeutic potential of such compounds in clinical settings .

Q & A

Q. What methodologies are recommended for structural characterization of this compound?

The compound's complex glycosidic and esterified structure requires a multi-technique approach:

  • X-ray crystallography for absolute stereochemical determination, as demonstrated in similar compounds with CCDC reference codes (e.g., 1901024 for analogous structures) .
  • 1H/13C-NMR to resolve substituent positions, particularly for hydroxyl and methyl groups. Use deuterated solvents (e.g., DMSO-d6) to enhance signal resolution for polar moieties .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, especially for labile ester linkages .
  • FT-IR spectroscopy to identify functional groups (e.g., hydroxyl, ester carbonyl) and hydrogen-bonding interactions .

Q. How can synthesis optimization improve yields of this compound?

Key strategies include:

  • Protecting group chemistry : Temporarily mask hydroxyl groups (e.g., using acetyl or benzyl groups) during glycosylation steps to prevent undesired side reactions .
  • Stepwise coupling : Prioritize coupling of less sterically hindered residues first (e.g., the hydroxyphenyl ethoxy group) before introducing bulkier substituents .
  • Catalytic methods : Explore Lewis acids (e.g., BF3·Et2O) or enzymatic catalysts for regioselective esterification, which have achieved 54–61% yields in structurally related esters .

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

  • Enzyme inhibition assays : Test against targets like 5-lipoxygenase (5-LOX) or prostaglandin E2 synthase, given structural similarities to dual inhibitors reported in pharmacological research .
  • Antioxidant assays : Use DPPH/ABTS radical scavenging assays and ferric reducing antioxidant power (FRAP) to quantify activity, as phenolic and conjugated enoate moieties are redox-active .
  • Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride) to track permeability in Caco-2 cell monolayers, critical for oral bioavailability predictions .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies?

  • Replicate experimental conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use four replicates with five plants each, as in split-split plot designs .
  • Control for matrix effects : In plant-derived studies, quantify co-extracted interferents (e.g., flavonoids) via HPLC-UV/MS to isolate the compound's contribution .
  • Statistical rigor : Apply ANOVA or mixed-effects models to differentiate between biological variability and methodological artifacts .

Q. What non-covalent interactions govern the compound’s supramolecular assembly?

  • Crystal packing analysis : Use X-ray diffraction to identify π-π stacking (between aromatic rings) and hydrogen-bonding networks (hydroxyl → carbonyl) .
  • Computational modeling : Density functional theory (DFT) or molecular dynamics to simulate interactions in solution, focusing on solvent-accessible polar groups .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect melting point anomalies caused by polymorphic transitions .

Q. What advanced techniques quantify antioxidant mechanisms beyond total phenolic content?

  • HPLC-coupled assays : Pair DPPH quenching with HPLC to correlate specific oxidation peaks (e.g., λ = 517 nm) with the compound’s retention time .
  • Electron paramagnetic resonance (EPR) : Directly measure radical scavenging kinetics for hydroxyl and superoxide radicals .
  • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cell models to evaluate intracellular reactive oxygen species (ROS) suppression .

Methodological Considerations Table

Research FocusRecommended TechniquesKey References
Structural AnalysisX-ray crystallography, NMR, HRMS
Synthesis OptimizationProtecting group strategies, catalytic methods
Bioactivity ScreeningEnzyme inhibition, antioxidant assays
Data ContradictionsReplication, statistical models, HPLC controls
Supramolecular DesignXRD, DFT, DSC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.